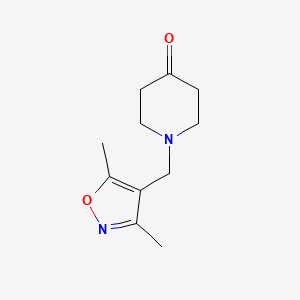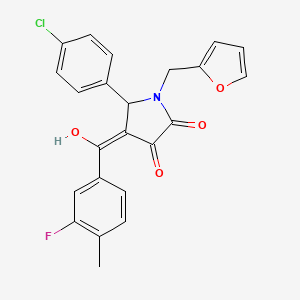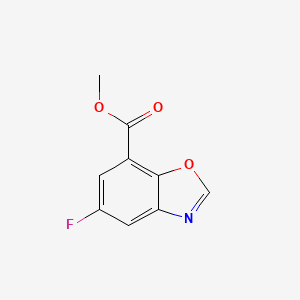
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the second position and hydroxyl groups at the third and fourth positions. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the pyrrolidine ring.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the formation of the pyrrolidine ring.
Reduction of Pyrrolidone Derivatives: Reduction of pyrrolidone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Processing: Large-scale synthesis using batch reactors, optimizing reaction conditions for maximum yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, forming pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to this compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: this compound.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2-Propylpyrrolidine-3,4-diol: Similar structure but with a propyl group instead of an isopropyl group.
2-Isopropylpyrrolidine-3,5-diol: Similar structure but with hydroxyl groups at different positions.
2-Isopropylpiperidine-3,4-diol: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(2S,3S,4S)-2-propan-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-4(2)6-7(10)5(9)3-8-6/h4-10H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
KHGOWMSTRYRYPU-LYFYHCNISA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H]([C@H](CN1)O)O |
Kanonische SMILES |
CC(C)C1C(C(CN1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
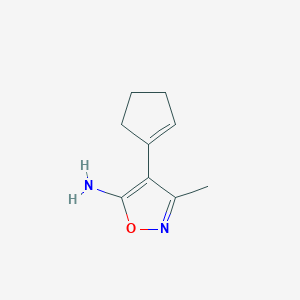
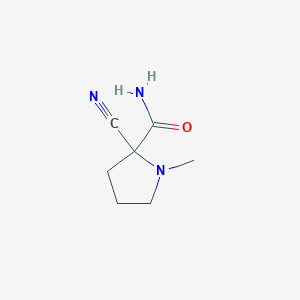
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
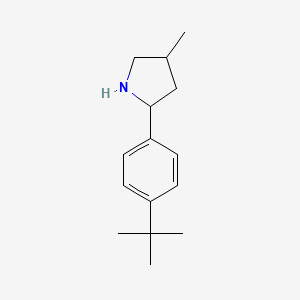

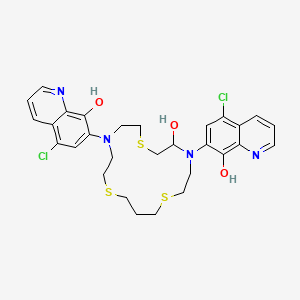
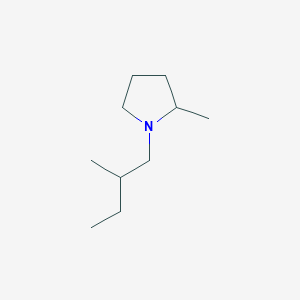
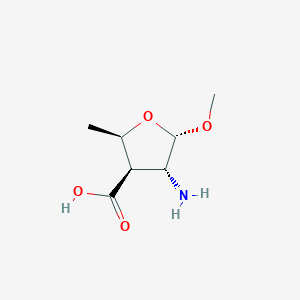
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
